5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
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Overview
Description
5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydroxylamine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.
Scientific Research Applications
5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride include other oxadiazoles, such as:
- 3,5-Dimethyl-1,2,4-oxadiazole
- 2,5-Diphenyl-1,3,4-oxadiazole
- 4,5-Dihydro-1,2,3-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other oxadiazoles with different substituents and structural features.
Properties
CAS No. |
66242-72-6 |
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Molecular Formula |
C3H7ClN2O2 |
Molecular Weight |
138.55 g/mol |
IUPAC Name |
3-methyl-2H-oxadiazol-2-ium-5-ol;chloride |
InChI |
InChI=1S/C3H6N2O2.ClH/c1-5-2-3(6)7-4-5;/h2,4,6H,1H3;1H |
InChI Key |
RFYSPFJEPPNXIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(O[NH2+]1)O.[Cl-] |
Origin of Product |
United States |
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